![molecular formula C5H7N3O2 B3163993 2-(4-methyl-1H-1,2,3-triazol-1-yl)acetic acid CAS No. 887405-58-5](/img/structure/B3163993.png)
2-(4-methyl-1H-1,2,3-triazol-1-yl)acetic acid
Overview
Description
2-(4-methyl-1H-1,2,3-triazol-1-yl)acetic acid, also known as MTA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MTA is a derivative of the triazole family, which has been extensively studied for its biological and pharmacological properties. In
Scientific Research Applications
- Anticancer Properties : Researchers have explored the synthesis of p-cymene Ru(II) complexes with ligands containing 1,2,4-triazole rings, including derivatives of 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine and 2-(1-methyl-1H-1,2,4-triazol-5-yl)pyridine. These complexes exhibit anticancer activity , particularly against human ovarian cancer cell lines .
- Apoptosis Induction : Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl) compounds have been studied for their biological effects. For instance, compound 10ec induced apoptosis in BT-474 breast cancer cells .
- btp Ligands : The btp [2,6-bis(1,2,3-triazol-4-yl)pyridine] binding motif has been investigated for its coordination chemistry with various metals. These ligands have applications in catalysis, enzyme inhibition, photochemistry, molecular logic, and materials (e.g., polymers, dendrimers, and gels) .
- Metal-Free Synthesis : A novel, metal-free process has been developed for the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid. This method is efficient, selective, and environmentally friendly, avoiding the need for chromatography .
Medicinal Chemistry and Drug Development
Coordination Chemistry
Sustainable Synthesis
Coordination Modes in Complexes
Mechanism of Action
Target of Action
It’s known that 1,2,3-triazole derivatives can interact with a variety of biological targets . For instance, they have been used to synthesize compounds active against methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci .
Mode of Action
1,2,3-triazole derivatives are known to interact with their targets through various mechanisms, including hydrogen bonding and metallic interactions .
Biochemical Pathways
1,2,3-triazole derivatives are known to exhibit myriad biological activities, including antibacterial, antimalarial, and antiviral activities .
Result of Action
1,2,3-triazole derivatives have been reported to induce apoptosis in certain cell lines .
Action Environment
The synthesis of 2-(3-methyl-1h-1,2,4-triazol-1-yl)acetic acid has been reported to be efficient under flow conditions .
properties
IUPAC Name |
2-(4-methyltriazol-1-yl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-4-2-8(7-6-4)3-5(9)10/h2H,3H2,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGWZVKYWQHZJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=N1)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methyl-1H-1,2,3-triazol-1-yl)acetic acid |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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